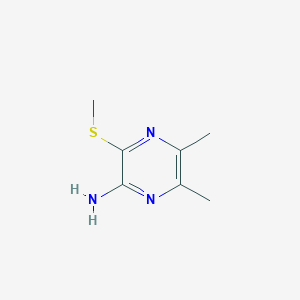
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a heterocyclic compound with a pyrazine ring structure. It is characterized by the presence of two methyl groups at positions 5 and 6, a methylsulfanyl group at position 3, and an amine group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with methylthiol in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dimethyl-3-(methylsulfinyl)pyrazin-2-amine
- 5,6-Dimethyl-3-(methylthio)pyrazin-2-amine
- 2-Amino-5,6-dimethylpyrazine
Uniqueness
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
87444-27-7 |
|---|---|
Formule moléculaire |
C7H11N3S |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
5,6-dimethyl-3-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3,(H2,8,9) |
Clé InChI |
RYLXDDFGYUPUIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)N)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
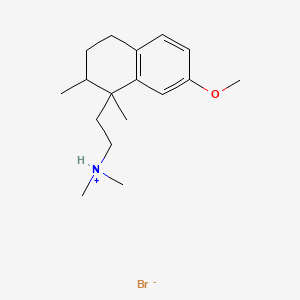
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

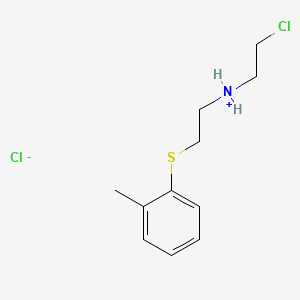

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

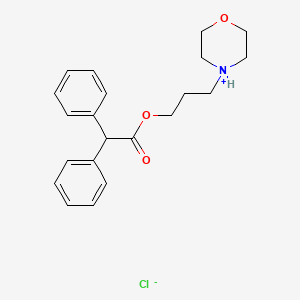
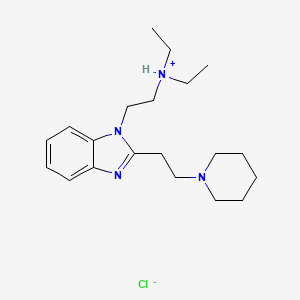

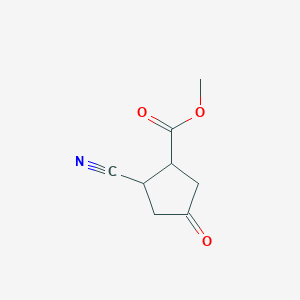
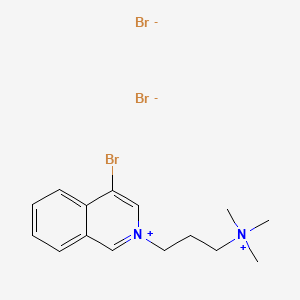
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
